molecular formula C18H16N2O7 B326761 3-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(FURAN-2-YL)FORMAMIDO]PROP-2-ENAMIDO]PROPANOIC ACID

3-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(FURAN-2-YL)FORMAMIDO]PROP-2-ENAMIDO]PROPANOIC ACID

Cat. No.: B326761
M. Wt: 372.3 g/mol
InChI Key: XJVSHEQNOGTBED-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(FURAN-2-YL)FORMAMIDO]PROP-2-ENAMIDO]PROPANOIC ACID is a complex organic compound with a molecular formula of C18H16N2O7 and a molecular weight of 372.32884 g/mol . This compound features a benzodioxole ring, a furoyl group, and an acrylamide moiety, making it a unique and interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(FURAN-2-YL)FORMAMIDO]PROP-2-ENAMIDO]PROPANOIC ACID typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole with furoyl chloride under basic conditions to form an intermediate, which is then reacted with beta-alanine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(FURAN-2-YL)FORMAMIDO]PROP-2-ENAMIDO]PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The acrylamide moiety can be reduced to form corresponding amines.

    Substitution: The furoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(FURAN-2-YL)FORMAMIDO]PROP-2-ENAMIDO]PROPANOIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(FURAN-2-YL)FORMAMIDO]PROP-2-ENAMIDO]PROPANOIC ACID involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(FURAN-2-YL)FORMAMIDO]PROP-2-ENAMIDO]PROPANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H16N2O7

Molecular Weight

372.3 g/mol

IUPAC Name

3-[[(Z)-3-(1,3-benzodioxol-5-yl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]propanoic acid

InChI

InChI=1S/C18H16N2O7/c21-16(22)5-6-19-17(23)12(20-18(24)14-2-1-7-25-14)8-11-3-4-13-15(9-11)27-10-26-13/h1-4,7-9H,5-6,10H2,(H,19,23)(H,20,24)(H,21,22)/b12-8-

InChI Key

XJVSHEQNOGTBED-WQLSENKSSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NCCC(=O)O)NC(=O)C3=CC=CO3

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(/C(=O)NCCC(=O)O)\NC(=O)C3=CC=CO3

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NCCC(=O)O)NC(=O)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.